Superior GSK-3β Enzymatic Potency: 1.1 nM vs. Common Research-Grade Inhibitors
GSK-3beta inhibitor 2 (Compound 3) demonstrates an IC50 of 1.1 nM against GSK-3β, placing it in the sub-nanomolar potency tier. This is approximately 95-fold more potent than the widely used brain-permeable GSK-3β inhibitor AR-A014418 (IC50 = 104 ± 27 nM) [1][2]. It is also approximately 31-fold more potent than SB-216763 (IC50 = 34 nM for GSK-3β), another commonly used reference inhibitor . Against the potent clinical candidate LY2090314 (IC50 = 0.9 nM for GSK-3β), the potency is comparable (1.1 vs. 0.9 nM, a 1.2-fold difference) .
| Evidence Dimension | GSK-3β enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 nM |
| Comparator Or Baseline | AR-A014418: IC50 = 104 ± 27 nM; SB-216763: IC50 = 34 nM; LY2090314: IC50 = 0.9 nM |
| Quantified Difference | ~95-fold more potent than AR-A014418; ~31-fold more potent than SB-216763; comparable to LY2090314 (1.2-fold difference) |
| Conditions | In vitro enzymatic assay against recombinant human GSK-3β (ATP-competitive format) |
Why This Matters
For biochemical screening and in vitro target engagement studies where maximal GSK-3β inhibition is required at minimal compound concentrations, the 31- to 95-fold potency advantage over AR-A014418 and SB-216763 directly reduces the risk of off-target effects driven by high test compound concentrations.
- [1] Sivaprakasam P, et al. Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorg Med Chem Lett. 2015;25(9):1856-63. View Source
- [2] Bhat R, Xue Y, Berg S, Hellberg S, Ormö M, Nilsson Y, Radesäter AC, Jerning E, Markgren PO, Borgegård T, Nylöf M, Gimenez-Cassina A, Hernández F, Lucas JJ, Díaz-Nido J, Avila J. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003;278(46):45937-45. View Source
